molecular formula C10H9BrN2O2 B1440593 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1283108-76-8

5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1440593
CAS No.: 1283108-76-8
M. Wt: 269.09 g/mol
InChI Key: QIMOOQJGKHOELR-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with a methyl group at the third position

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The synthesis begins with the bromination of 2-methoxyphenol to produce 2-bromo-5-methoxyphenol. This is followed by a cyclization reaction to form the oxadiazole ring.

  • Cyclization Reaction: The cyclization can be achieved using reagents like thionyl chloride (SOCl₂) and hydrazine hydrate (N₂H₄) under controlled temperature conditions to form the oxadiazole ring.

  • Methylation: The final step involves the methylation of the oxadiazole ring using methylating agents such as methyl iodide (CH₃I) in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromo and methoxy positions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: It has potential applications in biological studies, particularly in the development of new pharmaceuticals and agrochemicals. Its reactivity with various biological targets can lead to the discovery of new drugs.

Medicine: The compound may be explored for its therapeutic properties, including its potential use in treating diseases or as a precursor for drug development.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 5-(2-Chloro-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.

  • 5-(2-Bromo-4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole: Similar structure with the methoxy group at a different position on the phenyl ring.

  • 5-(2-Bromo-5-methoxyphenyl)-2-methyl-1,2,4-oxadiazole: Similar structure with a methyl group at a different position on the oxadiazole ring.

Uniqueness: The presence of the bromo and methoxy groups on the phenyl ring, along with the specific placement of the methyl group on the oxadiazole ring, gives this compound its unique chemical properties and reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of 5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(2-bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-6-12-10(15-13-6)8-5-7(14-2)3-4-9(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMOOQJGKHOELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Bromo-5-methoxyphenyl)-3-methyl-1,2,4-oxadiazole

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